REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH:11]1([C:14]#[N:15])[CH2:13][CH2:12]1.Cl[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1>O1CCCC1>[CH3:25][O:24][C:21]1[CH:22]=[CH:23][C:18]([CH2:17][C:11]2([C:14]#[N:15])[CH2:13][CH2:12]2)=[CH:19][CH:20]=1 |f:0.1|
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Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
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ClCC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated aqueous solution of ammonium chloride (50 mL)
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Type
|
EXTRACTION
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Details
|
The separated aqueous layer was extracted three times with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CC2(CC2)C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |